molecular formula C19H11Cl2N B13100353 10-(3,4-Dichlorophenyl)benzo[h]quinoline

10-(3,4-Dichlorophenyl)benzo[h]quinoline

Cat. No.: B13100353
M. Wt: 324.2 g/mol
InChI Key: GSIDSVOBVWEBON-UHFFFAOYSA-N
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Description

10-(3,4-Dichlorophenyl)benzo[h]quinoline is a synthetic benzo[h]quinoline derivative of significant interest in materials science and medicinal chemistry research. This compound features a benzo[h]quinoline system substituted at the 10-position with a 3,4-dichlorophenyl group. The benzo[h]quinoline core is known to be approximately planar, and this specific derivative has been structurally characterized by X-ray crystallography, confirming its molecular structure and solid-state packing, which is stabilized by intermolecular C–H···π interactions . Researchers utilize this compound and its metal complexes as key intermediates in the development of electronic materials and organic electronic devices . Furthermore, the benzo[h]quinoline scaffold is a structure of interest in the exploration of new therapeutic agents, with related compounds being investigated as potent chitinase inhibitors and topoisomerase IIα poisons, suggesting its value in early-stage drug discovery programs . The compound is provided with the following specifications: CAS Number: 952606-24-5, Molecular Formula: C19H11Cl2N, Molecular Weight: 324.20 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11Cl2N

Molecular Weight

324.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)benzo[h]quinoline

InChI

InChI=1S/C19H11Cl2N/c20-16-9-8-14(11-17(16)21)15-5-1-3-12-6-7-13-4-2-10-22-19(13)18(12)15/h1-11H

InChI Key

GSIDSVOBVWEBON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=CC=N4)C=C2

Origin of Product

United States

Spectroscopic and Structural Characterization of 10 3,4 Dichlorophenyl Benzo H Quinoline

Comprehensive Spectroscopic Analyses for Molecular Elucidation

No specific experimental data for the spectroscopic analysis of 10-(3,4-Dichlorophenyl)benzo[h]quinoline was found in the searched literature. Therefore, the following subsections cannot be completed.

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and correlations from 2D NMR experiments (such as COSY, HSQC, HMBC), are not available.

The exact mass measurement and fragmentation pattern for this compound, which would confirm its elemental composition, have not been published.

Specific IR absorption frequencies corresponding to the functional groups and bond vibrations within the this compound molecule are not documented.

Published results from elemental analysis (CHN analysis) to experimentally verify the empirical formula (C₁₉H₁₁Cl₂N) are unavailable.

X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure

A crystal structure for the specific compound this compound has not been reported in the Cambridge Structural Database or other accessible crystallographic resources. Therefore, definitive data on its three-dimensional conformation, bond lengths, bond angles, and intermolecular interactions are not available. While crystal structures for other benzo[h]quinoline (B1196314) derivatives exist, this data is not applicable to the target molecule. nih.gov

Analysis of Intramolecular Interactions and Dihedral Angles within this compound and Analogues

In the absence of a crystal structure for this compound, valuable insights can be gleaned from the X-ray diffraction analysis of a closely related analogue, 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline. researchgate.net In this analogue, the benzo[h]quinoline core is noted to be nearly planar, with only a minor deviation. researchgate.net A key structural feature is the dihedral angle between the 3,4-dichlorophenyl group and the benzo[h]quinoline system, which was determined to be a mere 6.68(7)°. researchgate.net This small angle suggests a tendency towards a coplanar arrangement, which could be influenced by a non-classical intramolecular hydrogen bond between a hydrogen atom on the phenyl ring and the nitrogen atom of the quinoline (B57606) moiety. researchgate.net

Conversely, the phenyl substituent at the 4-position of this analogue exhibits a significantly larger dihedral angle of 67.11(4)° with the parent ring system, indicating a more twisted conformation. researchgate.net This substantial twist is likely due to steric hindrance between the phenyl group and the adjacent portions of the benzo[h]quinoline scaffold.

Based on these findings for a similar compound, it is reasonable to infer that in this compound, the dichlorophenyl group at the 10-position would also seek a conformation that minimizes steric strain while potentially engaging in weak intramolecular interactions. The degree of planarity or twist will be a balance between the steric bulk of the chlorine atoms and any stabilizing electronic interactions with the benzo[h]quinoline core.

CompoundSubstituent PositionDihedral Angle (°) with Benzo[h]quinolineReference
2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline2-(3,4-Dichlorophenyl)6.68(7) researchgate.net
2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline4-Phenyl67.11(4) researchgate.net

Assessment of Molecular Geometry and Conformational Preferences

Computational studies on various substituted quinoline and benzoquinoline derivatives have consistently shown that the introduction of aryl substituents leads to a range of possible conformations, with the lowest energy conformer being determined by a fine balance of steric and electronic effects. The rotation of the 3,4-dichlorophenyl group around the C10-C(aryl) bond will be a key conformational variable.

The presence of two chlorine atoms on the phenyl ring introduces significant steric bulk and alters the electronic distribution of the ring. It is anticipated that the most stable conformation will be one where the dichlorophenyl ring is twisted out of the plane of the benzo[h]quinoline system to alleviate steric clashes between the ortho-hydrogen of the dichlorophenyl ring and the perihydrogen at the 1-position of the benzo[h]quinoline core. The precise dihedral angle in the lowest energy conformation would require detailed computational modeling, but it is expected to be non-zero to accommodate the steric demands of the substituents.

Furthermore, the electronic nature of the dichlorophenyl group, being electron-withdrawing, can influence the electronic properties of the entire molecule. This can have implications for its spectroscopic characteristics and intermolecular interactions in the solid state. The planarity or non-planarity of the molecule will directly impact its packing in a crystal lattice and the potential for π-π stacking interactions, which are common in such aromatic systems.

Computational and Theoretical Investigations of 10 3,4 Dichlorophenyl Benzo H Quinoline

Quantum Chemical Studies on Electronic and Molecular Structures

Quantum chemical methods are instrumental in elucidating the intricate relationship between the structure of a molecule and its electronic properties. For 10-(3,4-Dichlorophenyl)benzo[h]quinoline, these computational approaches provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the ground-state properties of complex organic compounds. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred spatial arrangement of the dichlorophenyl ring relative to the benzo[h]quinoline (B1196314) core, which is crucial for understanding its intermolecular interactions.

Furthermore, DFT is used to calculate the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attacks, respectively. For this compound, the nitrogen atom of the quinoline (B57606) ring is expected to be an electron-rich site, while the regions around the chlorine and hydrogen atoms would be relatively electron-poor.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

These descriptors provide a quantitative framework for predicting the reactivity of this compound in various chemical environments.

Reactivity Descriptor Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I+A)/2Power to attract electrons.
Chemical Hardness (η)η = (I-A)/2Resistance to deformation of electron cloud.
Chemical Softness (S)S = 1/2ηReciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ²/2ηPropensity to accept electrons.

Prediction of Spectroscopic and Photophysical Properties

Computational methods are also powerful tools for predicting how molecules interact with light, which is fundamental to their application in areas like optoelectronics and photovoltaics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the behavior of molecules in their electronic excited states. TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the absorption and emission of light by this compound. The calculations can identify the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve a charge transfer between different molecular fragments.

Simulated UV-Visible Absorption and Emission Spectra

Based on the electronic transition energies and oscillator strengths calculated using TD-DFT, it is possible to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This simulated spectrum can be compared with experimental data to validate the computational methodology. The major absorption bands in the spectrum correspond to specific electronic transitions, such as π→π* or n→π* transitions, providing a detailed picture of the molecule's electronic structure. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the emission (fluorescence) spectrum, predicting the wavelength of light the molecule is likely to emit after being excited.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While quantum chemical calculations provide a static picture, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the influence of a solvent environment. For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the dichlorophenyl group to the benzo[h]quinoline moiety. In a condensed phase or in solution, MD simulations can also shed light on how the molecule interacts with its neighbors or with solvent molecules, which can significantly influence its properties and reactivity.

Exploration of Conformational Landscapes and Flexibility of this compound

The conformational landscape of this compound is largely defined by the interaction between its two main structural components: the rigid, planar benzo[h]quinoline core and the attached 3,4-dichlorophenyl group.

The benzo[h]quinoline system itself is an extended aromatic structure and is expected to be largely planar. X-ray crystallography studies of similar molecules, such as 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, have confirmed that the benzo[h]quinoline core maintains a nearly flat conformation. nih.gov The primary source of flexibility in the this compound molecule arises from the rotation around the single carbon-carbon bond that connects the dichlorophenyl ring to the benzo[h]quinoline nucleus.

Computational energy minimization and molecular dynamics simulations can be used to explore the rotational barrier and identify the most stable, low-energy conformations. In a related compound, the dihedral angle between the dichlorophenyl ring and the benzo[h]quinoline system was found to be minimal, suggesting a preference for a nearly coplanar arrangement. nih.gov This planarity can facilitate intermolecular interactions, such as π-π stacking, which is often crucial for binding to biological targets like DNA or enzyme active sites.

The table below summarizes the key structural features influencing the molecule's conformation.

Molecular ComponentStructural CharacteristicExpected Flexibility
Benzo[h]quinoline CoreFused aromatic ring systemRigid and planar
3,4-Dichlorophenyl GroupSubstituted benzene (B151609) ringRigid and planar
C-C LinkageSingle bond connecting the two componentsAllows for rotation, defining the overall molecular conformation

Characterization of Ligand-Target Binding Dynamics and Stability

Understanding how this compound interacts with potential biological targets is a primary goal of theoretical investigations. Molecular dynamics (MD) simulations are a key computational tool for studying the dynamic nature of these interactions over time, providing insights into the stability of the ligand-receptor complex.

While specific binding dynamics studies for this compound are not extensively documented, research on related benzo[h]quinoline derivatives offers valuable precedents. For instance, certain derivatives have been investigated as agents that bind to G-quadruplexes, which are unique nucleic acid structures implicated in gene regulation. nih.gov The binding of these planar molecules to G-quadruplexes is often stabilized by π-π stacking interactions with the guanine-rich tetrads and electrostatic interactions with the phosphate backbone.

The stability of a ligand-target complex is typically quantified by its binding free energy. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can estimate this value, helping to rank potential drug candidates. The dynamic analysis also reveals crucial information on the specific amino acid or nucleotide residues involved in the interaction and the role of water molecules in mediating the binding process.

In Silico Predictions for Biological Relevance

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and potential biological targets of a compound, thereby reducing the time and cost associated with experimental screening.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Benzo[h]quinoline Derivatives

The ADME properties of a molecule determine its bioavailability and potential as a drug candidate. Computational tools can predict these properties based on the molecular structure. For the class of quinoline and benzoquinoline derivatives, several in silico studies have been performed to evaluate their drug-likeness. mdpi.comresearchgate.netbenthamdirect.commdpi.com

These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Benzo[h]quinoline derivatives, being largely hydrophobic and rigid, often exhibit good potential for membrane permeability and oral absorption. mdpi.com However, their metabolic stability and potential for toxicity must also be carefully evaluated using predictive models.

The following table presents a summary of typical ADME parameters evaluated for quinoline derivatives and the likely profile for this compound.

ADME ParameterDescriptionPredicted Profile for Benzo[h]quinoline Derivatives
Molecular Weight Mass of the moleculeGenerally compliant with Lipinski's rule (<500 Da)
Lipophilicity (logP) Partition coefficient between octanol and water; indicates solubilityTypically high, suggesting good membrane permeability but potentially poor aqueous solubility
Hydrogen Bond Donors Number of N-H or O-H bondsLow (often 0), compliant with Lipinski's rule (<5)
Hydrogen Bond Acceptors Number of N or O atomsLow (typically 1-2 from the quinoline nitrogen), compliant with Lipinski's rule (<10)
GI Absorption Prediction of absorption from the gastrointestinal tractOften predicted to be high idaampublications.in
Blood-Brain Barrier (BBB) Permeability Ability to cross into the central nervous systemVariable; can be a desired property or a source of side effects idaampublications.in

Molecular Docking Studies for Identifying Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. semanticscholar.org This method is widely used to screen virtual libraries of compounds against specific biological targets and to elucidate the molecular basis of ligand-receptor interactions.

Numerous docking studies have been conducted on benzo[h]quinoline derivatives to explore their potential as therapeutic agents against a variety of diseases. nih.govnih.gov These studies have identified several potential biological targets for this class of compounds.

Anticancer Targets: Benzo[h]quinoline and related quinoline scaffolds have been docked against various cancer-related proteins. These include topoisomerase II, an enzyme crucial for DNA replication, and protein kinases like Ephrin B4 (EPHB4), which are involved in tumor growth and angiogenesis. researchgate.netbenthamdirect.comnih.gov Docking studies reveal that these compounds typically bind in the active site of the enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. semanticscholar.org

Antiviral Targets: The quinoline core is present in several antiviral drugs. Docking studies on related structures have explored their binding to viral enzymes such as HCV NS5B polymerase, suggesting potential antiviral applications. nih.gov

G-Quadruplex DNA: As mentioned, the planar aromatic surface of benzo[h]quinolines makes them suitable candidates for binding to G-quadruplex DNA structures. nih.gov Docking simulations can help visualize how these molecules stack onto the G-tetrads, providing a model for their mechanism of action as potential gene regulators.

The interactions predicted by docking studies for various benzo[h]quinoline derivatives are summarized below.

Potential Target ClassExample TargetKey Predicted Interactions
AnticancerTopoisomerase IIβ nih.govDNA intercalation, hydrogen bonding with nucleotides
AnticancerProtein Kinases (e.g., EPHB4) researchgate.netbenthamdirect.comHydrogen bonding and hydrophobic interactions in the ATP-binding pocket
AntiviralHCV NS5B Polymerase nih.govInteractions with key amino acids (e.g., CYS 366, ASN 411)
Gene RegulationG-Quadruplex DNA nih.govπ-π stacking with G-tetrads, electrostatic interactions

These computational findings highlight the potential of this compound as a scaffold for developing new therapeutic agents. However, these in silico predictions require experimental validation to confirm the biological activity and therapeutic potential.

Structure Activity Relationship Sar Studies for 10 3,4 Dichlorophenyl Benzo H Quinoline Analogues

Impact of Substituent Position and Chemical Nature on Biological Activity

Influence of Dichlorophenyl Group Substitution Pattern and Orientation on Target Binding and Efficacy

While direct structure-activity relationship studies specifically detailing the 10-(3,4-dichlorophenyl)benzo[h]quinoline are not extensively available, the impact of the dichlorophenyl moiety can be inferred from research on related heterocyclic compounds. The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of biological activity. Halogen atoms, such as chlorine, can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which affect how the molecule interacts with its biological target.

The 3,4-dichloro substitution, in particular, creates a specific electronic and steric footprint that can enhance binding to target proteins through hydrophobic and halogen-bonding interactions. The orientation of the dichlorophenyl ring relative to the planar benzo[h]quinoline (B1196314) system is also crucial. A near-coplanar orientation can facilitate intercalation into DNA or insertion into the active site of an enzyme, which is a known mechanism for the anticancer activity of some quinoline (B57606) derivatives nih.gov. For instance, in a related compound, 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline, the dihedral angle between the 3,4-dichlorophenyl group and the benzo[h]quinoline core is only 6.68°, indicating a nearly coplanar arrangement that could be significant for its biological action.

Furthermore, studies on other quinoline-based compounds have shown that halogen or electron-withdrawing substituents play a significant role in binding interactions with biological receptors, potentially enhancing π-stacking interactions and increasing activity rsc.org. Chlorinated quinolines have demonstrated notable insecticidal and fungicidal activity, suggesting that the presence of chlorine atoms is key to their potency researchgate.net.

Correlation Between Functional Groups and Specific Biological Potency (e.g., insecticidal, antiproliferative)

The biological potency of benzo[h]quinoline analogues is highly dependent on the functional groups attached to the heterocyclic scaffold. Research has identified several correlations between specific substituents and activities such as insecticidal and antiproliferative effects.

Antiproliferative Activity: Several studies have highlighted the anticancer potential of substituted benzo[h]quinolines. The introduction of various functional groups can modulate this activity significantly. For example, sulfur-substituted benzo[h]quinoline analogues have been shown to display potent antiproliferative bioactivities in the single-digit micromolar range against various mammalian cell lines nih.gov. In a series of newly synthesized arylated benzo[h]quinolines, compounds featuring a morpholine (B109124) or a 4-methoxyphenyl (B3050149) group demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values in the low micromolar range mdpi.com. The presence of these groups appears to be crucial for the observed anticancer effects mdpi.com.

Another study on benzo- and tetrahydrobenzo[h]quinoline derivatives designed as DNA-intercalating antitumor agents found that, generally, the saturated tetrahydrobenzo[h]quinolines exhibited greater cytotoxicity than their unsaturated benzo[h]quinoline counterparts nih.gov. This suggests that the flexibility and three-dimensional structure of the quinoline ring system also play a role in antiproliferative activity.

Insecticidal Activity: The quinoline skeleton is a known pharmacophore in the development of agrochemicals rsc.org. Studies have shown that chlorinated quinolines are active against various pests researchgate.net. The structure-activity relationship of certain quinoline derivatives revealed that the presence of halogen or other electron-withdrawing substituents is crucial for their insecticidal properties rsc.org. These groups can enhance the binding affinity of the compounds to their targets in insects, such as the nicotinic acetylcholine (B1216132) receptor (nAChR) rsc.org. The hydrophobicity conferred by aromatic moieties also improves the penetration of the insect integument, thereby increasing insecticidal efficacy rsc.org. For example, quinoline derivatives modified with pyrazoles and pyrazines have shown moderate insecticidal activity against the red palm weevil researchgate.net.

Compound/Derivative ClassFunctional Groups of InterestObserved Biological ActivityKey Findings
Sulfur-substituted benzo[h]quinolinesThioether, SulfoxideAntiproliferative, AntibacterialPotent activity in the single-digit micromolar range nih.gov.
Arylated benzo[h]quinolinesMorpholine, 4-methoxyphenylAntiproliferativeShowed significant cytotoxicity with IC50 values between 4.7 and 7.6 µM against various cancer cell lines mdpi.com.
Tetrahydrobenzo[h]quinolinesSaturated heterocyclic coreAntiproliferativeGenerally more cytotoxic than their unsaturated benzo[h]quinoline analogues nih.gov.
Chlorinated quinolinesChlorine substituentsInsecticidal, FungicidalActive against various insect pests and fungi researchgate.net.
Quinoline-furanone derivativesHalogen or electron-withdrawing groupsInsecticidalEnhanced binding to insect nicotinic acetylcholine receptors rsc.org.

Stereochemical Considerations in Benzo[h]quinoline Derivatives and Their Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), the different spatial arrangements can lead to vastly different interactions with chiral biological targets like enzymes and receptors nih.gov.

While this compound itself is not chiral, the introduction of chiral centers into its analogues, for instance, through substitution with chiral side chains or by creating stereogenic centers on the benzo[h]quinoline ring, would necessitate stereochemical considerations. The biological activity of different enantiomers or diastereomers of a chiral benzo[h]quinoline derivative could vary significantly. One enantiomer might exhibit high potency, while the other could be less active or even produce undesirable effects researchgate.net.

This stereoselectivity arises because biological systems are inherently chiral. The binding pocket of a receptor or the active site of an enzyme is shaped in a way that it preferentially interacts with a molecule of a specific stereochemical configuration. Although specific studies on the stereoisomers of this compound analogues are not prevalent in the reviewed literature, the principles of stereochemistry dictate that if chiral derivatives were to be developed, their biological evaluation would need to account for the activity of individual stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[h]quinoline Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

For benzo[h]quinoline derivatives, QSAR studies can help elucidate the key structural features that govern their biological potency. A 3D-QSAR analysis was conducted on a series of arylated benzo[h]quinolines with anticancer activity, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) researchgate.net. Such models can identify the steric and electronic features that are crucial for cytotoxic activity. For instance, these models might indicate that bulky substituents are favored in certain positions, while electron-withdrawing groups are preferred in others to enhance activity researchgate.net.

QSAR models have also been successfully applied to other quinoline derivatives to understand their insecticidal properties. These models often use descriptors related to the molecule's electronic properties (like HOMO and LUMO energies), steric properties, and hydrophobicity nih.gov. The insights gained from these models can guide the rational design of new benzo[h]quinoline analogues with improved biological activity, whether for antiproliferative or insecticidal applications. The development of robust QSAR models, validated through internal and external prediction sets, is a crucial step in the optimization of the benzo[h]quinoline scaffold for therapeutic or agricultural use mdpi.com.

Future Research Directions and Translational Perspectives for 10 3,4 Dichlorophenyl Benzo H Quinoline

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional synthetic routes to quinoline (B57606) and its derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. mdpi.com Future research should prioritize the development of green and sustainable synthetic methodologies for 10-(3,4-Dichlorophenyl)benzo[h]quinoline. This includes the exploration of:

Catalytic Systems: The use of reusable and environmentally benign catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H), can facilitate cleaner and more efficient reactions. nih.gov These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, or employing solvent-free reaction conditions, is a cornerstone of green chemistry. nih.govrsc.org Research into the feasibility of synthesizing this compound in aqueous media or under neat conditions could significantly reduce the environmental impact of its production. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions offer a highly efficient approach to complex molecule synthesis by combining multiple reaction steps into a single operation, thereby reducing energy consumption and waste generation. acs.org Developing a multicomponent strategy for the assembly of the this compound core would be a significant advancement in its sustainable production.

Green Synthesis StrategyPotential Advantages
Magnetic Nanoparticle CatalysisEasy catalyst recovery and reuse, reduced waste. nih.gov
Aqueous or Solvent-Free ConditionsReduced use of toxic organic solvents, improved safety profile. nih.govrsc.org
Multicomponent ReactionsIncreased atom economy, reduced reaction time and energy consumption. acs.org

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

The biological activities of benzo[h]quinoline (B1196314) derivatives are well-documented, with many exhibiting potent anticancer properties. nih.gov Future investigations into this compound should focus on identifying its specific biological targets and elucidating its mechanisms of action. A closely related compound, 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, has been noted for its potential as a topoisomerase IIα poison, suggesting a possible avenue of investigation for the title compound. nih.gov Key research areas include:

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating with DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov Studies using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking can reveal the DNA binding affinity and mode of interaction of this compound. nih.gov

Kinase Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and are often dysregulated in cancer. Some benzo[h]quinoline derivatives have been shown to target CDK2. nih.gov Screening this compound against a panel of kinases could identify novel targets and pathways for therapeutic intervention.

Induction of Oxidative Stress: Some arylated benzo[h]quinolines have been found to induce cancer cell death by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress-mediated DNA damage. nih.gov Investigating the potential of this compound to modulate intracellular ROS levels could uncover a novel mechanism of anticancer activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the development of this compound and its derivatives.

Predictive Modeling: Machine learning models can be trained on existing data for quinoline derivatives to predict various properties of novel compounds, including their biological activity, toxicity, and physicochemical characteristics. researchgate.net This can help in prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel benzo[h]quinoline derivatives with optimized properties for specific biological targets or material applications. nih.gov These models can explore a vast chemical space to identify molecules with enhanced potency, selectivity, and drug-like properties.

Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and assist in the design of efficient synthetic routes. researchgate.net This can streamline the synthesis of this compound and its analogues, saving time and resources.

Exploration of Multifunctional Benzo[h]quinoline Derivatives

The modular nature of the benzo[h]quinoline scaffold allows for the introduction of various functional groups, leading to the development of multifunctional derivatives with enhanced or novel properties. nih.gov Future research should explore the synthesis of derivatives of this compound with tailored functionalities.

Hybrid Molecules: Combining the this compound core with other pharmacophores could lead to the development of hybrid molecules with dual or synergistic biological activities. For example, incorporating a group known to inhibit a different cancer-related pathway could result in a more effective anticancer agent.

Targeted Drug Delivery: Functionalizing the benzo[h]quinoline scaffold with targeting moieties, such as antibodies or peptides, could enable the specific delivery of the compound to cancer cells, thereby increasing its efficacy and reducing off-target side effects.

Theranostic Agents: The inherent fluorescence of the benzo[h]quinoline core could be exploited for the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. These agents could be used for both imaging and treatment of diseases.

Innovation in Material Science Applications and Device Performance

The planar and aromatic nature of the benzo[h]quinoline ring system makes it an attractive candidate for applications in material science, particularly in the field of organic electronics. nih.gov

Organic Light-Emitting Diodes (OLEDs): Benzo[h]quinoline derivatives have been investigated as components of OLEDs. The 3,4-dichlorophenyl substituent in this compound could influence the electronic properties and intermolecular interactions of the molecule, potentially leading to improved device performance.

Dye-Sensitized Solar Cells (DSSCs): Benzo[h]quinolin-10-ol derivatives have been successfully employed as co-sensitizers in DSSCs, enhancing their photovoltaic performance. mdpi.comnih.gov The specific substitution pattern of this compound could be tuned to optimize its absorption spectrum and energy levels for efficient light harvesting and charge transfer in solar cells. nih.gov

Organic Thin-Film Transistors (OTFTs): The performance of OTFTs is highly dependent on the molecular packing and charge transport properties of the organic semiconductor. The rigid, planar structure of this compound could facilitate ordered molecular packing, leading to high charge carrier mobility. rsc.org

Material ApplicationPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Emitter or host material with tunable electronic properties. nih.gov
Dye-Sensitized Solar Cells (DSSCs)Co-sensitizer for enhanced light harvesting and efficiency. mdpi.comnih.gov
Organic Thin-Film Transistors (OTFTs)Organic semiconductor with potential for high charge carrier mobility. rsc.org

Addressing Challenges in Selectivity and Potency for Emerging Applications

While benzo[h]quinoline derivatives show great promise, achieving high potency and selectivity for specific biological targets remains a key challenge. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect its biological activity. nih.govmdpi.com

Systematic SAR Studies: A systematic investigation of the effect of substituents at different positions of the benzo[h]quinoline core and the dichlorophenyl ring is needed to establish a clear SAR. This will guide the rational design of more potent and selective analogues.

Computational Modeling: Molecular docking and other computational methods can be used to predict the binding modes of this compound derivatives with their biological targets. nih.gov This information can be used to design modifications that enhance binding affinity and selectivity.

Exploring Different Isomers: The position of the dichlorophenyl group on the benzo[h]quinoline ring, as well as the substitution pattern on the phenyl ring itself, will likely have a significant impact on the molecule's properties. Synthesizing and evaluating a range of isomers will be important for identifying the most promising candidates for specific applications.

Q & A

Q. What established synthetic routes are available for 10-(3,4-Dichlorophenyl)benzo[h]quinoline?

  • Methodological Answer : The compound is synthesized via FeCl₃-catalyzed condensation of 3,4-dichlorobenzaldehyde, naphthalen-1-amine, and ethynylbenzene under thermal conditions (393 K, 12 h) . Alternative methods include deaminative ring contraction using LiI/PO(OMe)₃ and t-BuOK, achieving yields up to 83% .
  • Key Reaction Parameters :
CatalystTemperatureTimeYieldReference
FeCl₃393 K12 h~70%*
LiI/PO(OMe)₃Room temp1 h83%
*Estimated from purification steps described in .

Q. What crystallographic techniques are used to resolve the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 113 K with MoKα radiation (λ = 0.71073 Å) is employed. Refinement uses SHELXL for small-molecule structures, achieving R-factors ≤ 0.039 . Key parameters include:
  • Crystal Data :
Space Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
P21/c10.619.5718.8294.261904.84

Q. How is purity assessed post-synthesis?

  • Methodological Answer : Flash chromatography (hexane/AcOEt = 15:1) removes impurities . NMR (¹H, 300 MHz) confirms structural integrity, with characteristic peaks for aromatic protons (δ = 7.00–7.82 ppm) and NH groups (δ = 9.50 ppm) . Elemental analysis validates stoichiometry (e.g., C 56.45%, N 10.39%) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in benzo[h]quinoline derivatives?

  • Methodological Answer : Substituents at positions 2 and 4 significantly alter bioactivity. For example:
  • 4-Phenyl groups enhance topoisomerase IIα inhibition (IC₅₀ < 1 µM) .
  • Pyrazolyl substituents at position 4 improve chitinase inhibitory activity (Ki ~10 nM) .
  • SAR Table :
Substituent PositionFunctional GroupBiological TargetActivity MetricReference
4PhenylTopoisomerase IIαIC₅₀ < 1 µM
4PyrazolylChitinaseKi ~10 nM

Q. How do protonation states affect spectroscopic properties?

  • Methodological Answer : Protonation at the quinoline nitrogen increases fluorescence intensity. Benzo[h]quinoline exhibits pH-dependent fluorescence quenching (pKb = 9.75), with protonation saturation achieved at 1.0 equivalent of Brønsted acids (e.g., BSA) . Excited-state protonation dominates due to lower pKa* (excited state) vs. ground state.

Q. What strategies resolve contradictions in fluorescence binding data under varying pH?

  • Methodological Answer : Calibrate fluorescence quenching (FQ) measurements using pH buffers (e.g., phosphate, acetate) to stabilize ground-state protonation. For humic acid binding studies (K_DOC), dual-pH optimization (pH 5.0 and 7.4) accounts for pH-dependent fluorescence shifts . Control experiments with inert electrolytes (e.g., NaCl) isolate ionic strength effects.

Q. What catalytic systems improve synthesis efficiency?

  • Methodological Answer :
  • InCl₃ in Green Media : Enhances atom economy for pyrazolyl-substituted derivatives (yield >90%) via one-pot reactions .
  • LiI/PO(OMe)₃ : Enables Stevens rearrangement for polycyclic derivatives (83% yield) under mild conditions .
  • Comparative Catalyst Efficiency :
CatalystReaction TypeAdvantagesLimitations
InCl₃One-pot cyclizationSolvent-free, high yieldLimited to pyrazolyl groups
LiI/PO(OMe)₃Deaminative contractionBroad substrate scopeRequires anhydrous conditions

Data Contradiction Analysis

  • Fluorescence vs. Crystallographic Planarity : reports near-planar benzo[h]quinoline (RMSD = 0.0202 Å), which should enhance π-π stacking and fluorescence. However, shows fluorescence quenching in aggregated states. Resolve by comparing solution-state (monomeric) vs. solid-state (stacked) spectra.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.